An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzyl Alcohol for Advanced Research and Drug Development
An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzyl Alcohol for Advanced Research and Drug Development
Abstract
5-Fluoro-2-(trifluoromethoxy)benzyl alcohol is a strategically important fluorinated building block in modern medicinal chemistry and drug discovery. The unique substitution pattern of a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position of the benzyl alcohol scaffold imparts a distinct combination of physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical characteristics, analytical validation, a plausible synthetic pathway with a detailed protocol, its strategic application in drug design, and essential safety and handling procedures. The aim is to furnish scientists with the foundational knowledge and practical insights required to effectively utilize this versatile reagent in their research endeavors.
Section 1: Core Physicochemical Properties and Characterization
5-Fluoro-2-(trifluoromethoxy)benzyl alcohol is a valuable reagent due to the specific properties conferred by its fluorine and trifluoromethoxy substituents. A precise understanding of its chemical and physical attributes is paramount for its effective application.
Key Properties and Identifiers
Quantitative data for 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Weight | 210.13 g/mol | [1][2] |
| Molecular Formula | C₈H₆F₄O₂ | [1][2] |
| CAS Number | 1092460-86-0 | [1][2][3][4] |
| IUPAC Name | [5-Fluoro-2-(trifluoromethoxy)phenyl]methanol | [1] |
| Typical Purity | ≥97% | [1] |
| Physical State | Liquid (at STP) | |
| Refractive Index | 1.4375 | [1] |
| SMILES | C1=CC(=C(C=C1F)CO)OC(F)(F)F | [1] |
| InChI Key | JKXVLACUMFQMNS-UHFFFAOYSA-N | [1] |
Analytical Characterization: A Self-Validating System
The identity and purity of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol must be rigorously confirmed before its use in sensitive applications. A multi-technique approach ensures a self-validating system, where data from orthogonal methods corroborate the material's integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation. The ¹H NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂OH) and the aromatic protons, with characteristic splitting patterns due to fluorine-hydrogen coupling. ¹⁹F NMR will show two signals, one for the lone fluorine and another for the trifluoromethoxy group.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight.
-
Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the broad O-H stretch of the alcohol (typically around 3400 cm⁻¹) and C-O, C-F, and aromatic C-H stretches.[5]
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound.
Experimental Protocol: Quality Control via ¹H NMR Spectroscopy
This protocol describes the standard procedure for verifying the structural integrity of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol.
-
Sample Preparation : Accurately weigh 5-10 mg of the alcohol and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis :
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and coupling constants (J-values). The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The benzylic CH₂ protons will likely appear as a singlet or a doublet coupled to the hydroxyl proton, and the hydroxyl proton itself will be a broad singlet.[6]
-
Confirm that the observed spectrum is consistent with the expected structure and that impurity peaks are within the specified limits (e.g., ≤3%).
-
Section 2: Synthesis and Purification
While commercially available, understanding the synthesis of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol provides insight into potential impurities and informs handling procedures. Fluorinated benzyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] A plausible and efficient synthetic route is outlined below.
Proposed Retrosynthetic Pathway
The synthesis can be logically approached from a commercially available starting material, 4-fluoro-2-nitrophenol. The key transformations involve the introduction of the trifluoromethoxy group, reduction of the nitro group to an amine, Sandmeyer reaction to install a formyl group (or a related precursor), and finally, reduction to the target benzyl alcohol.
Caption: Plausible synthetic workflow for 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol.
Detailed Experimental Protocol: Aldehyde to Alcohol Reduction
This protocol details the final, critical step of the synthesis: the reduction of the aldehyde intermediate to the target benzyl alcohol.
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add 5-Fluoro-2-(trifluoromethoxy)benzaldehyde (1.0 eq) dissolved in anhydrous methanol (MeOH, 0.2 M).
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reducing Agent : Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring : Stir the reaction at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7 and gas evolution ceases.
-
Workup :
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol.
Section 3: Strategic Role in Medicinal Chemistry and Drug Development
The incorporation of fluorine-containing groups is a cornerstone strategy in modern drug design.[8] The trifluoromethyl and trifluoromethoxy groups, in particular, are used to modulate a compound's physicochemical and biological properties.[8][9]
The Physicochemical Impact of Fluorine and Trifluoromethoxy Groups
-
Metabolic Stability : Both the C-F and the O-CF₃ bonds are exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450.[10] Replacing a metabolically vulnerable C-H or O-CH₃ group with these fluorinated moieties can significantly increase a drug's half-life and bioavailability.[9][11]
-
Lipophilicity and Permeability : The trifluoromethoxy group is highly lipophilic and can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier.[11] This is a critical factor in the design of central nervous system (CNS) active drugs.
-
Modulation of pKa : The strong electron-withdrawing nature of these groups can lower the pKa of nearby acidic or basic centers, which can alter a drug's ionization state at physiological pH and influence its target binding and solubility.[10]
-
Conformational Control and Binding Affinity : The steric bulk and unique electronic properties of the trifluoromethoxy group can influence the conformation of a molecule, pre-organizing it for optimal binding to its biological target. It can also participate in favorable non-covalent interactions within a protein's binding pocket, thereby increasing potency.
Application as a Synthetic Building Block
5-Fluoro-2-(trifluoromethoxy)benzyl alcohol is an ideal starting material or intermediate for creating more complex drug candidates. The benzyl alcohol moiety can be readily converted into other functional groups, such as halides (e.g., benzyl chloride or bromide), aldehydes, or amines, which can then be used in a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions.
Caption: Integration of the benzyl moiety into a hypothetical drug candidate via alkylation.
This strategic functionalization allows for the systematic exploration of the chemical space around a core scaffold in structure-activity relationship (SAR) studies, which is fundamental to lead optimization in drug discovery.
Section 4: Safety, Handling, and Storage
Working with fluorinated organic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.[12]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific safety data sheet for this exact compound is not detailed in the search results, related benzyl alcohols and fluorinated compounds are known to cause skin and eye irritation.[13]
| Hazard Class | Precautionary Measures | Required PPE |
| Skin Irritant | Avoid direct contact with skin. | Chemical-resistant gloves (e.g., nitrile or neoprene), flame-resistant lab coat.[12][14] |
| Eye Irritant | Avoid contact with eyes. | Chemical splash goggles and a face shield must be worn.[12][14] |
| Inhalation Hazard | Avoid breathing vapors or mists. | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[15][16] |
Protocols for Safe Handling and Storage
-
Engineering Controls : All manipulations of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol should be performed in a chemical fume hood to minimize inhalation exposure.[14] An emergency eyewash station and safety shower must be readily accessible.
-
Handling : Grounding and bonding may be necessary to prevent static discharge if large quantities are being handled. Avoid heating, as this can increase volatilization.
-
Storage : Store the compound in a tightly sealed, clearly labeled container.[12] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
-
Spill Management : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper chemical waste disposal. Ensure the area is well-ventilated.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Conclusion
5-Fluoro-2-(trifluoromethoxy)benzyl alcohol is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its unique combination of fluorine and trifluoromethoxy substituents provides medicinal chemists with a powerful building block to enhance the metabolic stability, membrane permeability, and target affinity of drug candidates.[10][17] A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential. As the demand for more effective and safer therapeutics grows, the strategic application of precisely functionalized building blocks like 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol will continue to be a critical component of successful drug discovery programs.
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